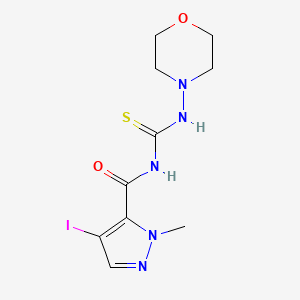
4-iodo-1-methyl-N-(morpholin-4-ylcarbamothioyl)-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-IODO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]-N’-MORPHOLINOTHIOUREA is a synthetic compound that belongs to the class of heterocyclic organic compounds It features a pyrazole ring substituted with an iodine atom and a morpholinothiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-IODO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]-N’-MORPHOLINOTHIOUREA typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazines and 1,3-diketones, under acidic or basic conditions.
Coupling with Morpholinothiourea: The final step involves the coupling of the iodinated pyrazole with morpholinothiourea. This can be carried out using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(4-IODO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]-N’-MORPHOLINOTHIOUREA can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The thiourea moiety can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carbonyl compounds.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, in the presence of a base such as potassium carbonate, can facilitate substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Hydrolysis: Acidic or basic conditions, using hydrochloric acid or sodium hydroxide, respectively, can induce hydrolysis.
Major Products Formed
Substitution: Formation of substituted pyrazole derivatives.
Oxidation: Formation of oxidized pyrazole derivatives.
Reduction: Formation of reduced pyrazole derivatives.
Hydrolysis: Formation of amines and carbonyl compounds.
Scientific Research Applications
N-[(4-IODO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]-N’-MORPHOLINOTHIOUREA has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Materials Science: It can be incorporated into materials with specific properties, such as conductivity or fluorescence, for use in sensors or electronic devices.
Chemical Biology: The compound can be used as a probe to study biochemical pathways and mechanisms.
Mechanism of Action
The mechanism of action of N-[(4-IODO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]-N’-MORPHOLINOTHIOUREA involves its interaction with specific molecular targets. The iodine atom and the morpholinothiourea moiety can form hydrogen bonds and other interactions with target proteins or enzymes, modulating their activity. The exact pathways and targets would depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]-N’-MORPHOLINOTHIOUREA
- N-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]-N’-MORPHOLINOTHIOUREA
- N-[(4-FLUORO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]-N’-MORPHOLINOTHIOUREA
Uniqueness
The presence of the iodine atom in N-[(4-IODO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]-N’-MORPHOLINOTHIOUREA imparts unique properties, such as increased molecular weight and potential for specific interactions with biological targets. The morpholinothiourea moiety also contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H14IN5O2S |
|---|---|
Molecular Weight |
395.22 g/mol |
IUPAC Name |
4-iodo-2-methyl-N-(morpholin-4-ylcarbamothioyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C10H14IN5O2S/c1-15-8(7(11)6-12-15)9(17)13-10(19)14-16-2-4-18-5-3-16/h6H,2-5H2,1H3,(H2,13,14,17,19) |
InChI Key |
PLQWGTHHIQCQDC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)I)C(=O)NC(=S)NN2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-bromopyridin-2-yl)-1-[(4-chloro-3,5-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10950552.png)
![5-{[4-(butan-2-yl)phenoxy]methyl}-N-(5-nitropyridin-2-yl)furan-2-carboxamide](/img/structure/B10950555.png)
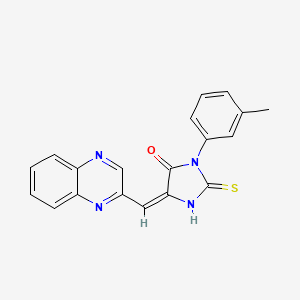
![N-[4-(Tert-butyl)cyclohexyl]-3-(1,5-dimethyl-1H-pyrazol-4-YL)-5-isoxazolecarboxamide](/img/structure/B10950565.png)
![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[1-(2,3,5,6-tetrafluorobenzyl)-1H-pyrazol-3-yl]furan-2-carboxamide](/img/structure/B10950567.png)
![1-{[1-(difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}-4-(naphthalen-1-ylmethyl)piperazine](/img/structure/B10950568.png)
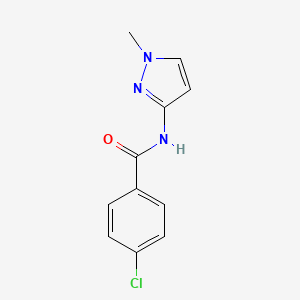
![N-[1-(3,4-dimethoxybenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propanamide](/img/structure/B10950582.png)
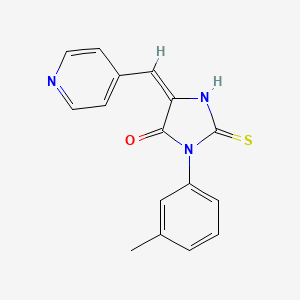
![4-chloro-N-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B10950594.png)
![1-ethyl-N-methyl-4-{[3-(phenylsulfonyl)propanoyl]amino}-1H-pyrazole-3-carboxamide](/img/structure/B10950606.png)
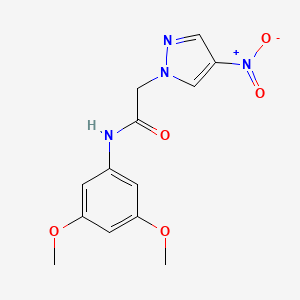
![6-bromo-N-(5-chloropyridin-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10950617.png)
![(5Z)-5-[(1-ethyl-1H-pyrazol-4-yl)methylidene]-3-(3-methylphenyl)-2-thioxoimidazolidin-4-one](/img/structure/B10950628.png)
